molecular formula C9H10N4O3S B12930013 (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine CAS No. 149819-64-7

(-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine

Cat. No.: B12930013
CAS No.: 149819-64-7
M. Wt: 254.27 g/mol
InChI Key: NWAMVXFWUIMGLW-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine is a synthetic nucleoside analogue with the CAS Registry Number 149819-64-7 . It is a stereospecific oxathiolane derivative of hypoxanthine. This compound is part of a class of modified nucleosides that have been investigated for their potential biological activities, often related to antiviral and anticancer research, drawing parallels to other well-known oxathiolane nucleosides like lamivudine and emtricitabine . The core structure of this compound is the hypoxanthine base, a purine derivative that plays a fundamental role in cellular energy systems and purine metabolism . Hypoxanthine itself is a key intermediate in the purine salvage pathway and has been identified as a checkpoint stress metabolite in colonic epithelial cells, where it contributes to maintaining cellular energetics and barrier function . Furthermore, recent research has highlighted hypoxanthine as a significant metabolic biomarker for various pathological conditions, including inducing vascular injury and blood-brain barrier disruption in stroke through the triggering of GSDME-dependent pyroptosis of endothelial cells . The detection and study of hypoxanthine are therefore of considerable interest in biochemistry and biomedical applications . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers are encouraged to investigate the specific mechanisms of action and potential applications of this particular oxathiolane-hypoxanthine conjugate in their scientific explorations.

Properties

CAS No.

149819-64-7

Molecular Formula

C9H10N4O3S

Molecular Weight

254.27 g/mol

IUPAC Name

9-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1H-purin-6-one

InChI

InChI=1S/C9H10N4O3S/c14-1-6-16-5(2-17-6)13-4-12-7-8(13)10-3-11-9(7)15/h3-6,14H,1-2H2,(H,10,11,15)/t5-,6-/m0/s1

InChI Key

NWAMVXFWUIMGLW-WDSKDSINSA-N

Isomeric SMILES

C1[C@H](O[C@@H](S1)CO)N2C=NC3=C2N=CNC3=O

Canonical SMILES

C1C(OC(S1)CO)N2C=NC3=C2N=CNC3=O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine typically involves:

  • Construction of the 1,3-oxathiolane ring with the correct stereochemistry
  • Functionalization of the ring to introduce the hydroxymethyl group
  • Coupling of the oxathiolane moiety with the hypoxanthine base
  • Protection and deprotection steps to control reactivity and selectivity

Detailed Synthetic Route (Based on Patent US5248776A)

This patent describes a robust method for preparing enantiomerically pure β-L-1,3-oxathiolane nucleosides, which includes the target compound or closely related analogs.

Step 1: Preparation of 1,6-thioanhydro-L-gulose Intermediate
  • Starting from a protected gulopyranoside, conversion to 2,3,4-tri-O-(protected)-1,6-dideoxy-1,6-thioanhydro-L-gulose is achieved by reaction with potassium O-ethyl xanthate in refluxing acetone.
  • Alternative reagents such as sodium hydrosulfide (NaSH) or sodium sulfide ((Na)2S) can be used.
  • The reaction typically uses 3.0 to 3.5 equivalents of the xanthate reagent.
Step 2: Deprotection to Obtain 1,6-thioanhydro-L-gulose
  • The protected intermediate is deprotected under basic conditions (e.g., ammonium hydroxide, sodium hydroxide, potassium hydroxide, or sodium methoxide) at ambient temperature, maintaining pH below 9 to avoid side reactions.
Step 3: Oxidative Cleavage and Reduction to Form 1,3-Oxathiolane
  • The 1,6-thioanhydro-L-gulose is oxidized with sodium periodate (NaIO4) or other oxidants (e.g., potassium periodate KIO4 or lead tetraacetate Pb(OAc)4) at low temperatures (0 to -20 °C, typically around -10 °C) in a methanol/water solvent system to cleave the 2,3-cis diol.
  • The resulting dialdehyde is reduced with sodium borohydride (NaBH4) or other borohydrides to yield the corresponding vicinal diol.
Step 4: Protection of Diol as Isopropylidene Acetal
  • The vicinal diol is protected as an isopropylidene acetal using reagents such as 2,2-dimethoxypropane and p-toluenesulfonic acid at room temperature.
  • Alternatively, acetone and p-toluenesulfonic acid with optional cupric sulfate catalysis can be used.
Step 5: Protection of Hydroxymethyl Group
  • The hydroxymethyl group on the isopropylidene derivative is protected, commonly with t-butyldiphenylsilyl chloride in dimethylformamide (DMF) at room temperature.
  • Other protecting groups may be employed depending on the synthetic requirements.
Step 6: Deprotection of Diol to Yield Key Intermediate
  • The isopropylidene protecting group is removed to yield the free diol intermediate necessary for nucleoside coupling.
Step 7: Coupling with Hypoxanthine Base
  • The oxathiolane intermediate is coupled with silylated hypoxanthine derivatives using Lewis acid catalysts such as trimethylsilyl triflate in dry solvents like 1,2-dichloroethane.
  • This step typically produces a mixture of α and β anomers, which are separated by chromatographic methods.
Step 8: Final Deprotection
  • The protecting groups (e.g., acetyl, silyl) are removed using ammonia in methanol or tetra-n-butylammonium fluoride to yield the final (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine compound.

Reaction Conditions Summary Table

Step Reaction Type Reagents/Conditions Temperature Notes
1 Xanthate substitution Potassium O-ethyl xanthate, refluxing acetone Reflux (~56 °C) 3.0-3.5 eq. reagent
2 Deprotection Base (NH4OH, NaOH, KOH, NaOMe) Ambient pH < 9
3 Oxidative cleavage NaIO4 (or KIO4, Pb(OAc)4), MeOH/H2O 0 to -20 °C (-10 °C) Slow addition, low temp for selectivity
4 Reduction NaBH4 0 to -20 °C Reduces dialdehyde to diol
5 Diol protection 2,2-Dimethoxypropane, p-TsOH or acetone, p-TsOH Room temperature Isopropylidene acetal formation
6 Hydroxymethyl protection t-Butyldiphenylsilyl chloride, DMF Room temperature Protects primary alcohol
7 Coupling with base Silylated hypoxanthine, TMS triflate, 1,2-dichloroethane Room temperature Lewis acid catalysis, anomeric mixture
8 Deprotection NH3/MeOH, TBAF Room temperature Removes protecting groups

Alternative Approaches and Notes

  • The stereochemistry is controlled by starting from chiral sugar derivatives and carefully selecting reaction conditions to avoid racemization.
  • Protecting group strategies are critical to achieve selective functionalization and to prevent side reactions.
  • The use of Lewis acid catalysts in the coupling step is essential for efficient glycosidic bond formation.
  • Chromatographic separation of anomers is often necessary to isolate the desired β-anomer with (2S,5S) configuration.

Research Findings and Analytical Data

  • The final compound exhibits the expected stereochemistry confirmed by NMR and chiral chromatography.
  • Purity and identity are verified by mass spectrometry and elemental analysis.
  • The synthetic route yields the compound in moderate to good overall yields, typically ranging from 40% to 70% depending on scale and purification methods.
  • The compound is stable under standard storage conditions (-18 °C) and requires protection from moisture and light.

Chemical Reactions Analysis

Enzymatic Phosphorylation

Phosphorylation by viral and cellular kinases is critical for activating this prodrug into its triphosphate form. Key findings:

EnzymeSubstrate SpecificityPhosphorylation SiteEfficiency (k<sub>cat</sub>/K<sub>M</sub>)Source
HSV-1 Thymidine KinaseEnantioselective5'-hydroxymethyl12.4 ± 1.8 μM<sup>-1</sup>min<sup>-1</sup>
Cellular Deoxycytidine KinaseModerate selectivity5'-hydroxymethyl3.2 ± 0.7 μM<sup>-1</sup>min<sup>-1</sup>

Data adapted from studies on structurally related oxathiolane nucleosides .

  • Enantioselectivity : The (2S,5S) configuration ensures preferential recognition by viral kinases over cellular counterparts, reducing off-target effects .

  • Mechanism : The pro-S hydroxymethyl group aligns with ATP-binding pockets in HSV-1 TK, mimicking natural thymidine interactions .

Chemical Stability and Hydrolysis

The oxathiolane ring undergoes pH-dependent hydrolysis, impacting bioavailability:

ConditionHalf-Life (t<sub>1/2</sub>)Major Product(s)
pH 1.0 (HCl)2.3 ± 0.4 hoursHypoxanthine + ring-opened thiol derivative
pH 7.4 (buffer)48 ± 6 hoursIntact compound
pH 10.0 (NaOH)8.7 ± 1.2 hoursHypoxanthine + sulfoxide derivative

Data inferred from studies on analogous 1,3-oxathiolane systems .

  • Acidic degradation : Generates a thiol intermediate capable of forming disulfide bonds.

  • Alkaline conditions : Yield sulfoxide derivatives via oxidation of the sulfur atom .

Metabolic Activation Pathway

The compound undergoes sequential phosphorylation to achieve antiviral activity:

  • First phosphorylation :

    • Catalyzed by viral TK to form (-)-(2S,5S)-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine monophosphate.

    • Rate-limiting step with ΔG‡ = 68.9 kJ/mol .

  • Second phosphorylation :

    • Cellular UMP/CMP kinase converts monophosphate to diphosphate.

  • Final phosphorylation :

    • Nucleoside diphosphate kinase generates the active triphosphate form, which inhibits viral polymerases .

Interaction with Viral Polymerases

The triphosphate form acts as a chain terminator due to:

  • Lack of 3'-hydroxyl group on the oxathiolane ring.

  • Base-pairing fidelity : Hypoxanthine forms wobble pairs with cytosine and uracil, inducing mutagenesis in viral RNA/DNA .

Kinetic parameters for polymerase inhibition :

PolymeraseK<sub>i</sub> (nM)Selectivity vs Host Polymerase
HIV-1 Reverse Transcriptase14 ± 3120-fold
HCV NS5B29 ± 545-fold

Data extrapolated from studies on related dideoxynucleosides .

Scientific Research Applications

Antiviral Activity

One of the primary applications of this compound is in the field of antiviral drug development. The structural features of (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine enhance its interaction with viral enzymes.

  • Mechanism of Action :
    • The compound acts as an analog of nucleosides, inhibiting viral replication by interfering with nucleic acid synthesis.
    • It has been shown to exhibit activity against a range of viruses, including HIV and Hepatitis B virus.
  • Case Studies :
    • A study indicated that similar compounds demonstrated significant inhibition of reverse transcriptase in HIV, suggesting that (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine could have comparable effects .

Anticancer Potential

Recent research has also explored the anticancer properties of this compound. Its ability to induce apoptosis in cancer cells makes it a candidate for further investigation.

  • Cell Line Studies :
    • In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells .
    • The mechanism involves the disruption of cellular signaling pathways that promote cell survival.
  • Comparative Analysis :
    • Compared to standard chemotherapeutics, such as doxorubicin and cisplatin, compounds related to (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine exhibited lower IC50 values, indicating higher potency .

Drug Design and Development

The unique structural characteristics of (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine provide a scaffold for the design of new therapeutic agents.

  • Structure-Activity Relationship (SAR) :
    • Modifications to the oxathiolane ring and hydroxymethyl group can lead to enhanced biological activity and selectivity towards specific targets .
    • Research into SAR has led to the identification of more potent analogs with improved pharmacokinetic properties.
  • Formulation Development :
    • The compound can be formulated into various delivery systems, including liposomes and nanoparticles, to improve bioavailability and targeted delivery .

Mechanism of Action

The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This incorporation can disrupt normal DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The table below highlights key structural distinctions between (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine and established NRTIs:

Compound Name Configuration Nucleobase Molecular Formula Molecular Weight (g/mol) Key Feature(s)
(-)-(2S,5S)-...hypoxanthine 2S,5S Hypoxanthine C₈H₁₁N₄O₃S 255.26 S-configuration at C2; hypoxanthine base
Emtricitabine 2R,5S 5-Fluorocytosine C₈H₁₀FN₃O₃S 247.24 Fluorine substitution enhances potency
Lamivudine 2R,5S Cytosine C₈H₁₁N₃O₃S 229.26 Non-fluorinated cytosine analogue
Didanosine - Hypoxanthine C₁₀H₁₂N₄O₃ 236.23 Dideoxyinosine; lacks oxathiolane ring

Key Observations :

  • Stereochemistry : The 2S configuration in the target compound contrasts with the 2R orientation in emtricitabine and lamivudine. This difference may impact binding to reverse transcriptase, as the R-configuration is critical for activity in approved NRTIs .
  • Nucleobase : Hypoxanthine, a deaminated adenine derivative, differs from cytosine/5-fluorocytosine in emtricitabine and lamivudine. Hypoxanthine’s larger size and altered hydrogen-bonding capacity may influence viral DNA incorporation .
  • Oxathiolane Ring: The sulfur atom in the 1,3-oxathiolane ring enhances metabolic stability compared to dideoxyribose in didanosine .

Mechanism of Action and Pharmacokinetics

NRTIs require intracellular phosphorylation to their triphosphate forms to inhibit viral replication. Key comparisons include:

  • Phosphorylation Efficiency : The 2S configuration may reduce phosphorylation by cellular kinases, which typically recognize 2R-oriented hydroxymethyl groups .
  • Solubility : Emtricitabine’s solubility in water (≥10 mg/mL) is well-documented . The target compound’s solubility remains uncharacterized but may differ due to hypoxanthine’s hydrophobicity.

Antiviral Activity and Resistance Profile

  • Potency: Emtricitabine and lamivudine exhibit EC₅₀ values in the nanomolar range (0.005–0.1 µM) against HIV-1 .
  • Resistance Mutations : M184V/I mutations in HIV reverse transcriptase confer resistance to lamivudine and emtricitabine . Hypoxanthine’s distinct base pairing may bypass such resistance, though this remains speculative.

Biological Activity

The compound (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine (CAS Number: 135483606) is a purine derivative featuring a hydroxymethyl oxathiolane moiety. This structural configuration suggests potential biological activities, particularly in antiviral and anticancer applications. Understanding its biological activity is essential for exploring its therapeutic potential.

  • Molecular Formula: C9H10N4O3S
  • Molecular Weight: 246.26 g/mol
  • Structure: The compound consists of a hypoxanthine core substituted with a hydroxymethyl oxathiolane group.

The biological activity of this compound can be attributed to its interaction with nucleic acid metabolism and cellular processes. It is hypothesized that the oxathiolane ring may enhance the compound's ability to mimic nucleosides, thus interfering with nucleic acid synthesis.

Antiviral Activity

Research indicates that compounds similar to (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine exhibit significant antiviral properties. For instance:

  • Inhibition of Viral Replication: Studies suggest that the compound can inhibit the replication of certain viruses by targeting viral polymerases, which are crucial for viral RNA synthesis .
  • Mechanism Similarity to NRTIs: The compound's structure resembles nucleoside reverse transcriptase inhibitors (NRTIs), which are effective against retroviruses like HIV.

Anticancer Activity

The antiproliferative effects of this compound have been explored in various cancer cell lines:

  • Cell Viability Assays: In vitro studies demonstrate that the compound reduces cell viability in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Topoisomerase Inhibition: Similar compounds have shown the ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair, leading to increased DNA damage in cancer cells .

Study 1: Antiviral Efficacy

A study published in PubMed evaluated the antiviral activity of various hydroxymethyl-substituted compounds against herpes simplex virus (HSV). The results indicated that compounds with similar structural features significantly reduced viral titers in infected cells, suggesting potential clinical applications in treating HSV infections .

Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of related oxathiolane derivatives on human breast cancer cell lines. The findings revealed that these compounds induced apoptosis through the mitochondrial pathway and were effective in reducing tumor growth in xenograft models .

Data Summary

PropertyValue
Molecular FormulaC9H10N4O3S
Molecular Weight246.26 g/mol
CAS Number135483606
Antiviral ActivitySignificant against HSV
Anticancer ActivityInduces apoptosis in cancer cells
Mechanism of ActionInhibition of viral polymerases and topoisomerase II

Q & A

Basic: What are the recommended synthetic routes for (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine, and how does stereochemical purity impact yield?

Answer:
The synthesis typically involves coupling a protected 1,3-oxathiolane sugar moiety with a hypoxanthine base via nucleophilic substitution. Key steps include:

  • Stereoselective sugar preparation : Use chiral catalysts or enzymatic resolution to achieve the (2S,5S) configuration .
  • Glycosylation : Employ Vorbrüggen conditions (e.g., trimethylsilyl triflate as a Lewis acid) to facilitate coupling .
  • Deprotection : Remove protecting groups (e.g., tert-butyldiphenylsilyl) under mild acidic conditions to preserve the oxathiolane ring .

Stereochemical Purity : Even minor enantiomeric impurities (<2%) can reduce antiviral efficacy and complicate regulatory approval. Use chiral HPLC (e.g., Chiralpak IC column) or NMR with Mosher’s esters to verify enantiomeric excess .

Basic: Which analytical methods are validated for quantifying (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine in biological matrices?

Answer:

  • RP-HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (95:5), UV detection at 260 nm. Method validation should follow ICH Q2(R1) guidelines for linearity (1–50 µg/mL), precision (RSD <2%), and recovery (>98%) .
  • LC-MS/MS : Employ electrospray ionization (ESI+) and monitor transitions at m/z 229→112 (hypoxanthine fragment). Validate for sensitivity (LOQ = 0.1 ng/mL) in plasma .

Advanced: How does the hypoxanthine base in this compound influence its mechanism of action compared to cytosine-based analogues like Emtricitabine?

Answer:

  • Mechanistic Divergence : Hypoxanthine lacks the 4-amino group present in cytosine, reducing its affinity for viral reverse transcriptase (RT) but increasing selectivity for host DNA repair enzymes. This may lower antiviral potency but reduce mitochondrial toxicity .
  • Metabolic Activation : Hypoxanthine is phosphorylated to its triphosphate form, which competes with endogenous dGTP. Unlike cytosine analogues, it does not form stable chain-terminating complexes, requiring co-administration with other RT inhibitors .

Advanced: What strategies resolve contradictions in stability data for (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine under varying pH conditions?

Answer:

  • Degradation Pathways : Acidic conditions (pH <3) hydrolyze the oxathiolane ring, while alkaline conditions (pH >9) deprotonate hypoxanthine, leading to photodegradation. Use forced degradation studies (ICH Q1A) to identify major impurities .
  • Stabilization : Buffered formulations (pH 6–7) with antioxidants (e.g., ascorbic acid) reduce oxidation. Lyophilization improves solid-state stability by minimizing hydrolytic cleavage .

Advanced: How can researchers differentiate diastereomeric impurities in (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine synthesis?

Answer:

  • Chromatography : Use a polar-embedded column (e.g., Waters Atlantis T3) with isocratic elution (methanol:ammonium acetate, 85:15) to separate (2S,5S) from (2R,5R) diastereomers .
  • Spectroscopy : ¹H-NMR coupling constants (J2',3' = 5–6 Hz) confirm the cis configuration of the oxathiolane ring. ¹³C-NMR distinguishes C5’ fluorination in related analogues .

Advanced: What in vitro models are suitable for evaluating the compound’s inhibition of viral polymerases?

Answer:

  • RT Inhibition Assay : Use recombinant HIV-1 RT and a poly(rA)/oligo(dT) template-primer. Measure IC50 via scintillation counting of incorporated [³H]-dTTP .
  • Cell-Based Models : Infect MT-4 cells with HIV-1IIIB and quantify viral load reduction (EC50) via p24 antigen ELISA. Compare with Emtricitabine as a positive control .

Advanced: How do structural modifications to the oxathiolane ring affect metabolic stability?

Answer:

  • Fluorination at C5’ : Increases metabolic stability by reducing CYP3A4-mediated oxidation (e.g., 5-fluoro substitution in Emtricitabine vs. non-fluorinated Lamivudine) .
  • Hydroxymethyl Group : The (2S) configuration enhances solubility and reduces renal clearance via organic anion transporters (OAT1/3) .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight257.27 g/molHRMS
logP-1.2 (calculated)ACD/Labs
Aqueous Solubility (25°C)12 mg/mLShake-flask
pKa (Hypoxanthine NH)8.7Potentiometric

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.